Ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate
Overview
Description
Ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate is a heterocyclic compound that belongs to the quinazoline family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, featuring a quinazoline core with hydroxyl and ester functional groups, makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions, leading to the formation of the desired quinazoline derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, ensuring high yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It can be used in the design of novel pharmaceuticals targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxyl and ester groups play a crucial role in these interactions, as they can form hydrogen bonds and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxyquinazoline: Lacks the ester group, making it less versatile in synthetic applications.
Ethyl 2-hydroxyquinazoline-6-carboxylate: Lacks one hydroxyl group, which may affect its reactivity and biological activity.
5,6,7,8-Tetrahydroquinazoline: Lacks both hydroxyl and ester groups, significantly altering its chemical properties.
Uniqueness
Ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate is unique due to the presence of both hydroxyl and ester functional groups on the quinazoline core. This combination of functional groups enhances its reactivity and allows for a broader range of chemical transformations and applications compared to similar compounds.
Properties
IUPAC Name |
ethyl 2,4-dioxo-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-2-17-10(15)6-3-4-8-7(5-6)9(14)13-11(16)12-8/h6H,2-5H2,1H3,(H2,12,13,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIILPGXGGYZQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)C(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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